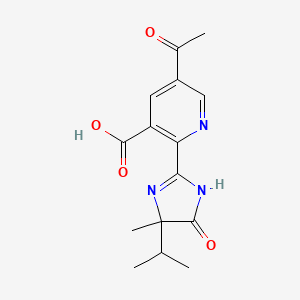
Norepinephrine Tartrate Impurity G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norepinephrine Tartrate Impurity G, also known as 2- (Dibenzylamino)-1- (3,4-dihydroxyphenyl)ethanone, is an impurity of Noradrenaline . Noradrenaline is a direct α-adrenergic receptor stimulator used as an injectable drug for the treatment of critically low blood pressure .
Molecular Structure Analysis
The molecular formula of Norepinephrine Tartrate Impurity G is C22H21NO3 . Its molecular weight is 347.42 .
Chemical Reactions Analysis
The chemical stability of norepinephrine solutions, from which Norepinephrine Tartrate Impurity G is an impurity, has been studied. A fast reversed-phase liquid chromatography method coupled with an ultra-violet detector was developed to assess the chemical stability of norepinephrine solutions .
Applications De Recherche Scientifique
1. Detection and Monitoring
- In Vivo Detection : A study developed a genetically encoded fluorescent sensor for rapid and specific in vivo detection of Norepinephrine (NE) in mouse brain slices, zebrafish, and freely moving mice, highlighting its crucial role in physiological and pathological processes (Feng et al., 2018).
- Neurotransmission Imaging : Another research introduced a fluorescent tracer for NE, enabling imaging of synaptic vesicle content release and offering insights into drug effects on the noradrenergic system (Dunn et al., 2018).
2. Neurophysiological Insights
- Hormonal and Neurotransmitter Role : NE's role as a counterregulatory hormone was demonstrated in a study showing its response to insulin-induced hypoglycemia in children, linking it to growth hormone secretion (Voorhess & Macgillivray, 1984).
- Catecholamine Studies : Early studies like Glowinski & Iversen (1966) laid the groundwork for understanding the distribution and role of NE in the brain (Glowinski & Iversen, 1966).
3. Methodological Advances
- Electrochemical Detection : Research on the electrochemical detection of NE with carbon fiber and diamond microelectrodes has contributed to understanding its release and regulation, useful in studying sympathetic neuroeffector transmission (Dong et al., 2009).
4. Biological Interactions
- Enzymatic Inhibition Studies : The inhibitory effect of NE on lactoperoxidase enzyme was investigated, revealing insights into its biochemical behavior and interaction with enzymes (Şişecioğlu et al., 2010).
5. Central Nervous System Function
- Norepinephrine System in Disorders : A review highlighted the central NE system's role in regulating stress responses, emphasizing its involvement in anxiety and depressive disorders (Goddard et al., 2010).
Safety And Hazards
Propriétés
Numéro CAS |
13062-58-3 |
|---|---|
Nom du produit |
Norepinephrine Tartrate Impurity G |
Formule moléculaire |
C22H21NO3 |
Poids moléculaire |
347.42 |
Apparence |
Solid powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
2-(Dibenzylamino)-3’,4’-dihydroxy-acetophenone Hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)